molecular formula C11H12N2O2S B2532593 Methyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate CAS No. 332874-89-2

Methyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate

Cat. No.: B2532593
CAS No.: 332874-89-2
M. Wt: 236.29
InChI Key: MWFISKSDSYULNM-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Research indicates that derivatives of methyl 2-cyano-2-(thienyl)acetate can be efficiently synthesized and have applications as pharmaceutical intermediates. For instance, methyl 2-cyano-2-(3-thienyl)acetate can be prepared with a high yield and subsequently hydrolyzed to 3-thienylmalonic acid, a notable pharmaceutical intermediate. This process exemplifies the use of such compounds in synthesizing intermediates that are potentially valuable in the development of pharmaceuticals (Raynolds, 1984).

Antimicrobial Agents

A series of derivatives synthesized from similar pyridine-based compounds demonstrated significant antimicrobial activities. These synthesized compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, were evaluated as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs. This highlights the potential of methyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate derivatives in contributing to the development of new antimicrobial agents (Hossan et al., 2012).

Organic Synthesis and Chemical Transformations

Compounds with structural similarities to this compound are used in the synthesis of diverse organic compounds. For example, the synthesis and reactions of 6-aryl-and 6-styryl-3-cyano-4-methylthio-2H-pyran-2-ones involve the reaction of acetyl compounds with a ketene dithioacetal, demonstrating the versatility of such compounds in organic synthesis and the production of chemically interesting and potentially useful derivatives (Tominaga et al., 1984).

Synthesis of Heterocyclic Compounds

The chemical framework of this compound lends itself to the synthesis of heterocyclic compounds, which are crucial in various scientific and industrial applications. For instance, the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents demonstrate the use of similar compounds in creating heterocyclic structures with significant biological activities (Vartale et al., 2016).

Properties

IUPAC Name

methyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-4-8(2)13-11(9(7)5-12)16-6-10(14)15-3/h4H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFISKSDSYULNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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